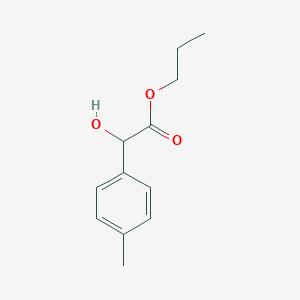
propyl 2-hydroxy-2-(4-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
propyl 2-hydroxy-2-(4-methylphenyl)acetate is an organic compound classified as an ester. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is derived from the esterification of propyl alcohol and hydroxy(4-methylphenyl)acetic acid. It is a colorless liquid with a characteristic odor and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl hydroxy(4-methylphenyl)acetate typically involves the esterification reaction between propyl alcohol and hydroxy(4-methylphenyl)acetic acid. This reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Propyl alcohol+Hydroxy(4-methylphenyl)acetic acidAcid catalystPropyl hydroxy(4-methylphenyl)acetate+Water
Industrial Production Methods
In industrial settings, the production of propyl hydroxy(4-methylphenyl)acetate is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of acid anhydrides or acid chlorides as acylating agents can also be employed to enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
propyl 2-hydroxy-2-(4-methylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Propyl alcohol and hydroxy(4-methylphenyl)acetic acid.
Reduction: Propyl alcohol.
Transesterification: A different ester, depending on the alcohol used.
Applications De Recherche Scientifique
propyl 2-hydroxy-2-(4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of propyl hydroxy(4-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active hydroxy(4-methylphenyl)acetic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl hydroxy(4-methylphenyl)acetate
- Ethyl hydroxy(4-methylphenyl)acetate
- Butyl hydroxy(4-methylphenyl)acetate
Uniqueness
propyl 2-hydroxy-2-(4-methylphenyl)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl analogs, it has a higher boiling point and different solubility characteristics. Its longer alkyl chain also affects its reactivity and interactions in biological systems.
Propriétés
Numéro CAS |
15913-17-4 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12(14)11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
Clé InChI |
KUMFIUNBUPWSEM-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
SMILES canonique |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
| 15913-17-4 | |
Synonymes |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


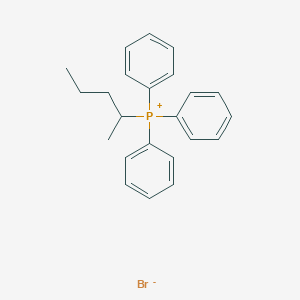
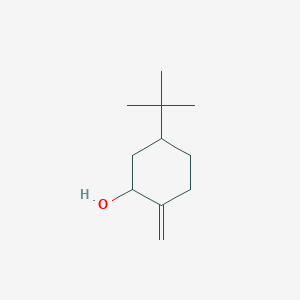

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)

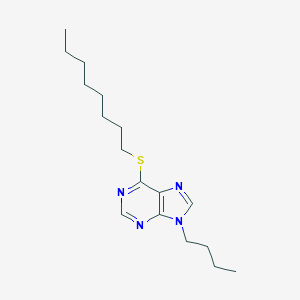


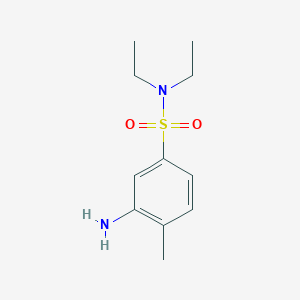
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
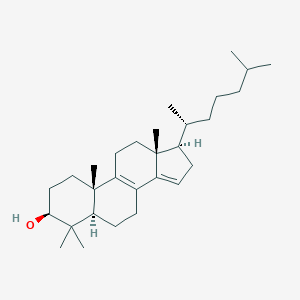


![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
